molecular formula C13H21NO4 B1378933 2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate CAS No. 1408074-81-6

2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate

Cat. No.: B1378933
CAS No.: 1408074-81-6
M. Wt: 255.31 g/mol
InChI Key: FZDJDEXABKVIDA-UHFFFAOYSA-N
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Description

2-Tert-butyl 6-methyl 2-azaspiro[33]heptane-2,6-dicarboxylate is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the cyclization of a suitable precursor to form the spirocyclic core. This can be achieved through a [3+2] cycloaddition reaction between an azomethine ylide and an alkene.

    Introduction of the Tert-butyl and Methyl Groups: The tert-butyl and methyl groups are introduced via alkylation reactions. These reactions often require strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials, followed by the addition of tert-butyl bromide and methyl iodide.

    Esterification: The final step involves the esterification of the carboxylic acid groups using reagents like thionyl chloride or dicyclohexylcarbodiimide (DCC) in the presence of an alcohol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Key steps include:

    Continuous Cycloaddition: Utilizing continuous flow reactors to perform the [3+2] cycloaddition, ensuring consistent reaction conditions and improved scalability.

    Automated Alkylation: Employing automated systems for the alkylation steps to maintain precise control over reaction parameters.

    High-Throughput Esterification: Using high-throughput techniques for the esterification process to maximize production rates.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for the development of novel pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Materials Science: Employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Catalysis: Utilized as a ligand in catalytic processes, enhancing the efficiency and selectivity of various chemical reactions.

Mechanism of Action

The mechanism of action of 2-tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2-carboxylate: Lacks one of the ester groups, leading to different reactivity and applications.

    2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dione:

Uniqueness

2-Tert-butyl 6-methyl 2-azaspiro[33]heptane-2,6-dicarboxylate is unique due to its dual ester functionality, which provides versatility in chemical modifications and applications

Properties

IUPAC Name

2-O-tert-butyl 6-O-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-13(8-14)5-9(6-13)10(15)17-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDJDEXABKVIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801132066
Record name 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) 6-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801132066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408074-81-6
Record name 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) 6-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408074-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) 6-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801132066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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